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molecular formula C11H8N2 B8571028 Imidazo[1,5-a]quinoline

Imidazo[1,5-a]quinoline

Cat. No. B8571028
M. Wt: 168.19 g/mol
InChI Key: OWZFYIIJHLFOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04129567

Procedure details

Treatment of 1.86 g. of 2-formamidomethylquinoline with 15 ml. of phosphorous oxychloride as in Preparation AIII-a gave imidazo[1,5-a]quinoline, which is used without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([NH:3][CH2:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]=1)=O.P(Cl)(Cl)(Cl)=O>>[CH:1]1[N:6]2[C:7]3[C:12]([CH:13]=[CH:14][C:5]2=[CH:4][N:3]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)NCC1=NC2=CC=CC=C2C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=NC=C2N1C1=CC=CC=C1C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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